molecular formula C14H16FNO B1324214 8-(3-Fluorophenyl)-8-oxooctanenitrile CAS No. 898767-27-6

8-(3-Fluorophenyl)-8-oxooctanenitrile

Cat. No.: B1324214
CAS No.: 898767-27-6
M. Wt: 233.28 g/mol
InChI Key: YJRYGQWMERGCSN-UHFFFAOYSA-N
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Description

8-(3-Fluorophenyl)-8-oxooctanenitrile is an organic compound that features a fluorophenyl group attached to an oxooctanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluorophenyl)-8-oxooctanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the 3-fluorophenyl derivative, which is then subjected to a series of reactions to introduce the oxooctanenitrile moiety. Key steps may include:

    Halogenation: Introduction of the fluorine atom to the phenyl ring.

    Nitrile Formation: Conversion of a suitable precursor to the nitrile group.

    Coupling Reactions: Formation of the carbon-carbon bonds to build the octane backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluorophenyl)-8-oxooctanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

8-(3-Fluorophenyl)-8-oxooctanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 8-(3-Fluorophenyl)-8-oxooctanenitrile involves its interaction with molecular targets through its functional groups. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Fluorophenyl)-8-oxooctanenitrile is unique due to its specific combination of a fluorophenyl group and an oxooctanenitrile backbone, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

8-(3-fluorophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-13-8-6-7-12(11-13)14(17)9-4-2-1-3-5-10-16/h6-8,11H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRYGQWMERGCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642219
Record name 8-(3-Fluorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-27-6
Record name 3-Fluoro-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(3-Fluorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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